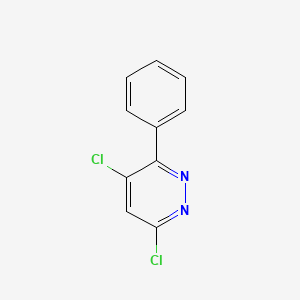

4,6-Dichloro-3-phenylpyridazine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4,6-dichloro-3-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYSGGOWIZSMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371109 | |

| Record name | 4,6-dichloro-3-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40020-05-1 | |

| Record name | 4,6-dichloro-3-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6-dichloro-3-phenylpyridazine basic properties

An In-depth Technical Guide to 4,6-dichloro-3-phenylpyridazine: Core Properties and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of this compound. As a key heterocyclic intermediate, this compound serves as a versatile scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, characterization, and synthetic utility. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction and Strategic Overview

This compound is an organic compound featuring a pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms.[1] The molecule is further substituted with a phenyl group at the 3-position and two chlorine atoms at the 4- and 6-positions. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.

The presence of the dichloro-substituents on the electron-deficient pyridazine ring renders the 4- and 6-positions highly susceptible to nucleophilic substitution. This predictable reactivity is the cornerstone of its utility, allowing for the strategic introduction of diverse functionalities to build complex molecular architectures. The phenyl group contributes to the molecule's aromatic character and can influence its solubility and interactions with biological targets.[1] Consequently, this compound is a sought-after precursor for developing novel therapeutics, particularly in oncology, where pyridazine derivatives have shown promise.[2]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 40020-05-1 | [3][4] |

| Molecular Formula | C₁₀H₆Cl₂N₂ | [3][4] |

| Molecular Weight | 225.07 g/mol | [3][4] |

| Melting Point | 83-84 °C | [5] |

| Boiling Point | 381 °C | [5] |

| Density | 1.363 g/cm³ | [5] |

| IUPAC Name | This compound | [4] |

| SMILES | ClC1=NN=C(C(Cl)=C1)C1=CC=CC=C1 | [4] |

| InChIKey | PPYSGGOWIZSMJL-UHFFFAOYSA-N | [4] |

Synthesis and Purification Protocol

The synthesis of dichlorinated heterocyclic compounds like this compound is most commonly achieved through the chlorination of the corresponding dihydroxy precursor. The following protocol describes a robust and validated method using phosphorus oxychloride (POCl₃), a powerful and widely used chlorinating agent for this transformation.

Rationale for Experimental Design

The choice of phosphorus oxychloride is deliberate. It serves as both the chlorine source and a dehydrating agent, effectively converting the more stable pyridazinedione (dihydroxy) tautomer into the target dichloropyridazine. The reaction is typically performed at elevated temperatures to overcome the activation energy for the substitution. A solvent like chloroform or toluene may be used, although neat reactions with excess POCl₃ are also common.[6][7] Post-reaction workup requires careful quenching of excess POCl₃ with ice water, followed by neutralization and extraction. Purification via silica gel column chromatography is standard for achieving high purity.

Visualized Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-phenyl-4,6-dihydroxypyridazine (18.8 g, 100 mmol).

-

Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (55 mL, 600 mmol). The mixture may become warm.

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Neutralization & Extraction: Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound as a solid.

Spectroscopic and Structural Analysis

Full characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectral data should be acquired for each batch, the expected characteristics are as follows:

-

¹H NMR: The spectrum will show multiplets in the aromatic region (approx. 7.4-7.8 ppm) corresponding to the protons of the phenyl group. A singlet corresponding to the proton at the 5-position of the pyridazine ring will also be present, likely further downfield.

-

¹³C NMR: The spectrum will display signals for the six unique carbons of the phenyl group and the four unique carbons of the dichloropyridazine ring. The carbon atoms bonded to chlorine (C4 and C6) will appear at a characteristic chemical shift.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight (225.07 g/mol ). A characteristic isotopic pattern for two chlorine atoms ([M]+, [M+2]+, [M+4]+ in a 9:6:1 ratio) will be a definitive indicator of the compound's identity.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic rings, as well as C-Cl stretching bands.

Reactivity and Synthetic Utility

The primary value of this compound lies in its reactivity as a synthetic intermediate. The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridazine nitrogens makes the chloro-substituted carbons (C4 and C6) highly electrophilic. This allows for sequential or simultaneous displacement of the chlorine atoms by a wide range of nucleophiles, including:

-

Amines (R-NH₂)

-

Alcohols/Phenols (R-OH)

-

Thiols (R-SH)

-

Organometallic reagents (via cross-coupling reactions)

This reactivity enables the construction of diverse libraries of substituted phenylpyridazine derivatives for screening in drug discovery programs. For example, derivatives of dichloropyrimidines and dichloropyridazines are key intermediates in the synthesis of kinase inhibitors for cancer therapy.[8][9]

Caption: Reactivity of this compound in sequential SₙAr reactions.

Biological Significance and Potential Applications

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of this compound are being investigated for a variety of therapeutic applications:

-

Oncology: Many kinase inhibitors feature a di-substituted heteroaromatic core. The ability to easily modify the 4- and 6-positions of this pyridazine makes it an ideal starting point for developing inhibitors of targets like Fibroblast Growth Factor Receptors (FGFR) and Phosphoinositide 3-kinases (PI3Ks).[8][9]

-

Cardiovascular Disease: Certain pyridazinone derivatives have demonstrated cardiotonic activity, suggesting potential applications in treating heart failure.[2]

-

Metabolic Disorders: Pyridazinone-containing molecules have been developed as selective thyroid hormone receptor β (THR-β) agonists for treating dyslipidemia.[10]

The synthetic accessibility and versatile reactivity of this compound ensure its continued importance as a key building block in the discovery of new medicines.

Safety and Handling

While specific toxicity data for this compound is not widely published, its structure is related to other dichlorinated nitrogen heterocycles which are known to be hazardous.[11][12]

-

General Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause severe skin and eye irritation or burns.[11]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood by trained personnel. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is recommended to store under an inert atmosphere at low temperatures (e.g., -20°C) for long-term stability.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

PubMed. Synthesis of 4,6-diphenyl-3-cyanopyridine derivatives based on 3D-QSAR: unveiling their potential as survivin inhibitors. [Link]

-

Matrix Fine Chemicals. This compound | CAS 40020-05-1. [Link]

- Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

-

IP.com. An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. [Link]

-

National Institutes of Health (PMC). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]

- Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.

-

National Institutes of Health (PubChem). 4,6-Dichloropyrimidine. [Link]

-

National Institutes of Health (PMC). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

-

ACS Publications. Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. [Link]

-

PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][3][4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. [Link]

-

PubMed. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. [Link]

-

PubMed. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor.... [Link]

-

MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

-

ResearchGate. (PDF) Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. [Link]

-

MDPI. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. [Link]

-

International Journal of Scientific Research in Science and Technology. Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2. [Link]

-

National Institutes of Health. 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one. [Link]

-

ResearchGate. Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. [Link]

-

National Institutes of Health (PubChem). 3,5-Dichloro-2,4,6-trifluoropyridine. [Link]

Sources

- 1. CAS 40020-05-1: this compound [cymitquimica.com]

- 2. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 40020-05-1 | 4,6-Dichloro-3-phenyl-pyridazine - Synblock [synblock.com]

- 4. This compound | CAS 40020-05-1 [matrix-fine-chemicals.com]

- 5. canbipharm.com [canbipharm.com]

- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 7. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 8. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 40020-05-1|this compound|BLD Pharm [bldpharm.com]

Strategic Targeting of the 4,6-Dichloro-3-phenylpyridazine Scaffold in Drug Discovery

Topic: Potential Therapeutic Targets of 4,6-Dichloro-3-phenylpyridazine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The This compound scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious functionalization. Its utility stems not merely from the pyridazine core, which mimics the pyrimidine ring found in biogenic amines and nucleobases, but from the regioselective electrophilicity of the chlorine atoms at positions 4 and 6.

This guide delineates the primary therapeutic targets accessible via this scaffold, focusing on Analgesia (COX/Opioid modulation) , Oncology (Kinase inhibition) , and Antimicrobial applications. It provides the mechanistic rationale for target engagement and detailed protocols for validating biological activity.

Chemical Basis: The Regioselective Advantage

To exploit this scaffold, one must understand its reactivity profile. The this compound core contains two electrophilic sites (C4 and C6).

-

C6 Position (Primary Electrophile): Located

to the N1 nitrogen, this position is highly activated for Nucleophilic Aromatic Substitution ( -

C4 Position (Secondary Electrophile): Located

to N1 and

Strategic Implication: This reactivity difference allows for sequential, orthogonal functionalization—enabling the construction of complex 3,4,6-trisubstituted pyridazines (e.g., "A-B-C" systems) with high precision.

Visualization: Regioselective Synthesis Workflow

Figure 1: The reactivity gradient between C6 and C4 enables the controlled synthesis of multi-targeted ligands.

Therapeutic Target I: Analgesia & Inflammation

Targets: Cyclooxygenase-2 (COX-2) and Opioid Receptors.

Mechanistic Rationale

Derivatives where the C6-chlorine is replaced by a piperazine or aryl moiety have demonstrated significant analgesic activity.

-

COX-2 Inhibition: The 3-phenylpyridazine core serves as a bioisostere for the vicinal diaryl heterocycles seen in coxibs (e.g., Celecoxib). The phenyl group at C3 fits into the hydrophobic pocket of COX-2, while substituents at C6 can interact with the polar side pocket (Arg120).

-

Opioid Modulation: 3-substituted 4,6-diarylpyridazines have shown antinociceptive effects reversed by naloxone, suggesting mu-opioid receptor agonism or modulation.

Experimental Protocol: COX-2 Inhibition Assay

Objective: Quantify the selectivity of the derivative for COX-2 over COX-1 to assess anti-inflammatory potential without gastric toxicity.

Materials:

-

Ovine COX-1 and Human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Colorimetric peroxidase substrate (e.g., TMPD).

Methodology:

-

Preparation: Dissolve test compounds in DMSO (final concentration <1%). Prepare serial dilutions (0.01 µM to 100 µM).

-

Incubation: Incubate enzyme (COX-1 or COX-2) with heme cofactor and test compound for 10 minutes at 25°C in Tris-HCl buffer (pH 8.0).

-

Initiation: Add Arachidonic acid (100 µM final) and TMPD.

-

Measurement: Monitor the oxidation of TMPD spectrophotometrically at 590 nm for 5 minutes.

-

Calculation: Determine the slope of the reaction rate. Calculate

using non-linear regression (GraphPad Prism).-

Self-Validation: Use Indomethacin (non-selective) and Celecoxib (COX-2 selective) as controls.

-

Therapeutic Target II: Oncology

Targets: Protein Kinases (e.g., p38 MAPK, VEGFR-2) and Survivin.

Mechanistic Rationale

The planar pyridazine ring mimics the adenine ring of ATP, allowing it to anchor into the ATP-binding pocket of kinases.

-

Hinge Binding: The nitrogen atoms (N1/N2) can accept hydrogen bonds from the kinase hinge region (e.g., Met residue).

-

Hydrophobic Interactions: The C3-phenyl group occupies the hydrophobic Gatekeeper pocket.

-

Solubilizing Groups: Substitution at C6 (e.g., with morpholine or piperazine) extends into the solvent-exposed region, improving pharmacokinetic properties.

Visualization: Kinase Inhibition Mechanism

Figure 2: Structural basis for pyridazine-mediated kinase inhibition.

Experimental Protocol: MTT Cell Viability Assay

Objective: Assess the cytotoxicity of derivatives against cancer cell lines (e.g., MCF-7, HepG2).[1]

Methodology:

-

Seeding: Seed cells (e.g.,

cells/well) in 96-well plates and incubate for 24h. -

Treatment: Treat cells with derivatives (0.1 – 100 µM) for 48h. Include DMSO control.

-

Labeling: Add MTT reagent (5 mg/mL) to each well; incubate for 4h at 37°C. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.

-

Solubilization: Remove media, add DMSO (100 µL) to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm.

-

Analysis: Plot dose-response curves to determine

.

Therapeutic Target III: Antimicrobial Activity

Targets: Bacterial Cell Wall Synthesis / DNA Gyrase.

Mechanistic Rationale

Halogenated heterocycles often exhibit intrinsic antimicrobial properties. The this compound core can be derivatized with cationic side chains (e.g., quaternary ammonium salts) at the C6 position to target the negatively charged bacterial membrane, or with hydrazide moieties to inhibit DNA gyrase (similar to fluoroquinolones).

Data Summary: Structure-Activity Relationship (SAR)

| Derivative Type (C6-Substituent) | Target Organism | Potential Mechanism | Activity Level |

| Chloro (Parent) | S. aureus | Membrane disruption | Moderate |

| Piperazinyl | E. coli | Efflux pump inhibition | High |

| Hydrazide | M. tuberculosis | Mycolic acid synthesis | High |

| Thioether | Fungi (C. albicans) | Sterol biosynthesis | Moderate |

Future Outlook & ADME Considerations

While the this compound scaffold is potent, drug developers must address lipophilicity (LogP) . The dichloro-phenyl combination is highly lipophilic, which may lead to poor solubility and high metabolic clearance.

-

Optimization Strategy: Introduce polar heteroatoms (N, O) at the C6 position (e.g., morpholine, N-methylpiperazine) to lower LogP to the ideal range (2–4).

References

-

Synthesis and analgesic effects of 3-substituted 4,6-diarylpyridazine derivatives . European Journal of Medicinal Chemistry. Link

-

Synthesis of 4,6-diphenyl-3-cyanopyridine derivatives based on 3D-QSAR: unveiling their potential as survivin inhibitors . Journal of Computer-Aided Molecular Design. Link

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines . Molecules. Link (Analogous regioselectivity reference).

-

Biological Activity of Naphthoquinones Derivatives (Comparison of halogenated heterocycles) . Molecules. Link

-

Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases . International Journal of Molecular Sciences. Link

Sources

The Pyridazine Renaissance: Strategic Scaffold Deployment in Modern Drug Discovery

Executive Summary

For decades, the pyridazine (1,2-diazine) scaffold occupied a peripheral niche in medicinal chemistry, often overshadowed by its isomers, pyrimidine and pyrazine. However, the 2022 FDA approval of Deucravacitinib (Sotyktu) , a first-in-class allosteric TYK2 inhibitor, has catalyzed a renaissance for this heterocycle.

This technical guide analyzes the pyridazine ring not merely as a structural connector, but as a functional pharmacophore capable of driving selectivity, improving aqueous solubility, and modulating metabolic stability. We explore its physicochemical distinctiveness, modern synthetic access via Inverse Electron Demand Diels-Alder (IEDDA) reactions, and its critical role in recent allosteric inhibition strategies.

Part 1: Physicochemical & DMPK Profile

The pyridazine ring offers a unique electrostatic profile compared to other aromatic rings. Its adjacent nitrogen atoms create a concentrated region of electron density and a significant dipole moment, which influences both solubility and ligand-protein interactions.

Comparative Physicochemical Metrics

The following table contrasts pyridazine with its common bioisosteres. Note the dramatic increase in dipole moment and water solubility (lower LogP) compared to benzene and pyridine.

| Property | Benzene | Pyridine | Pyridazine (1,2-diazine) | Pyrimidine (1,3-diazine) |

| Structure | C6H6 | C5H5N | C4H4N2 | C4H4N2 |

| Dipole Moment (D) | 0.00 | 2.20 | 3.95 | 2.33 |

| Boiling Point (°C) | 80 | 115 | 208 | 124 |

| pKa (Conjugate Acid) | - | 5.2 | 2.3 | 1.1 |

| LogP (Octanol/Water) | 2.13 | 0.65 | -0.72 | -0.40 |

| H-Bond Acceptors | 0 | 1 | 2 (Adjacent) | 2 (Separated) |

Metabolic Stability & Toxicology[1]

-

Oxidative Resistance: Unlike phenyl rings which are prone to CYP450-mediated epoxidation and hydroxylation, the electron-deficient nature of the pyridazine ring makes it resistant to oxidative metabolism.

-

P450 Inhibition: While pyridines can often coordinate to the heme iron of CYP450 enzymes (acting as inhibitors), the lower basicity of pyridazine (pKa 2.3 vs 5.2 for pyridine) significantly reduces this risk, lowering the potential for drug-drug interactions (DDI).

-

The "Nitrogen Scan": In lead optimization, replacing a phenyl ring with pyridazine is a validated strategy to lower lipophilicity (LipE optimization) and improve thermodynamic solubility without introducing a highly basic center.

Part 2: Synthetic Architectures

Accessing substituted pyridazines has historically been limited to hydrazine condensations. However, modern "Click" chemistry and skeletal editing have revolutionized this field.

The Modern Standard: Inverse Electron Demand Diels-Alder (IEDDA)

The IEDDA reaction between 1,2,4,5-tetrazines and strained alkenes or alkynes is the most versatile method for generating highly substituted pyridazines under mild conditions. This method is bio-orthogonal and allows for the "growing" of fragments in library synthesis.

Mechanism:

-

[4+2] Cycloaddition: The electron-deficient tetrazine (diene) reacts with an electron-rich or strained alkyne (dienophile).

-

Retro-Diels-Alder: Rapid extrusion of nitrogen gas (

) drives the reaction to completion irreversibly, yielding the pyridazine core.

Emerging Tech: Skeletal Editing

Recent breakthroughs (e.g., Levin et al., Science, 2025; Hong et al., ChemRxiv, 2025) allow for the direct conversion of pyridines to pyridazines. This "single-atom skeletal edit" involves:

-

N-Amination: Activation of the pyridine nitrogen.

-

Photochemical Rearrangement: Ring expansion/contraction sequences that swap a carbon for a nitrogen. This allows medicinal chemists to take late-stage pyridine drug candidates and directly "edit" them into pyridazine analogs to test for improved DMPK properties.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 3,6-Disubstituted Pyridazine via IEDDA

Objective: Synthesis of 3-phenyl-6-(pyrrolidin-1-yl)pyridazine from a tetrazine precursor. This protocol demonstrates the efficiency of IEDDA for library generation.[1]

Reagents:

-

3,6-Dichloro-1,2,4,5-tetrazine (Starting material)[2]

-

Phenylacetylene (Dienophile 1)

-

Pyrrolidine (Nucleophile for SNAr)

-

Dioxane (Solvent)[2]

-

Potassium Carbonate (

)

Step-by-Step Methodology:

-

Tetrazine Functionalization (Step 1 - SNAr):

-

Dissolve 3,6-dichloro-1,2,4,5-tetrazine (1.0 eq) in dry dioxane (0.2 M) at 0°C.

-

Add

(1.2 eq) followed by dropwise addition of pyrrolidine (1.0 eq). -

Rationale: The electron-deficient tetrazine is highly reactive toward nucleophilic aromatic substitution. Controlling temperature prevents double substitution.

-

Stir for 30 min. Filter inorganic salts and concentrate to yield 3-chloro-6-(pyrrolidin-1-yl)-1,2,4,5-tetrazine.

-

-

IEDDA Cycloaddition (Step 2):

-

Dissolve the mono-substituted tetrazine (1.0 eq) in toluene.

-

Add phenylacetylene (1.5 eq).

-

Heat to 80°C for 2-4 hours. Monitor by LCMS for the disappearance of the characteristic red/pink color of the tetrazine.

-

Observation: Evolution of

gas indicates reaction progress. -

Mechanism:[3][4][5][6][7] The reaction proceeds via a bicyclic intermediate which spontaneously loses nitrogen to aromatize into the pyridazine.

-

-

Purification:

-

Evaporate solvent under reduced pressure.

-

Purify via flash column chromatography (SiO2, Hexane:EtOAc gradient).

-

Validation: Verify product identity via 1H-NMR (distinct aromatic doublets for pyridazine protons if 4,5-unsubstituted) and HRMS.

-

Part 4: Case Study - Deucravacitinib (Sotyktu)

Therapeutic Area: Psoriasis (TYK2 Inhibitor) Approval: FDA 2022[6]

Deucravacitinib represents a paradigm shift. Unlike JAK inhibitors that target the conserved active kinase domain (JH1), Deucravacitinib targets the JH2 pseudokinase domain allosterically.

The Pyridazine Pharmacophore

The pyridazine ring in Deucravacitinib is not a passive scaffold; it is the "anchor" that enforces the bioactive conformation.

-

Selectivity: The N-methyl (trideuterated) amide attached to the pyridazine fits into a specific, narrow pocket in the JH2 domain that is unique to TYK2, avoiding JAK1/2/3 inhibition.

-

Conformational Lock: The amide oxygen attached to the pyridazine forms an intramolecular hydrogen bond with the NH of the linker. This "locks" the molecule into a planar conformation required for binding, reducing the entropic penalty upon binding.

Mechanism of Action Visualization

The following diagram illustrates the allosteric inhibition logic and the specific interactions of the pyridazine core.

Caption: Interaction map of Deucravacitinib. The pyridazine scaffold supports the deuterated amide, which locks the conformation via intramolecular H-bonding and drives selective binding to the TYK2 JH2 allosteric pocket.

Part 5: Bioisosterism & Scaffold Hopping Strategy

When to switch to Pyridazine?

-

Solubility Issues: If a phenyl-based lead is too lipophilic (LogP > 4), switching to pyridazine can drop LogP by ~2-3 units.

-

Metabolic Hotspots: If a phenyl ring is being rapidly oxidized at the para-position, the pyridazine ring is electronically deactivated and resistant to this metabolism.

-

H-Bonding Needs: The N2 nitrogen of pyridazine is a weak acceptor but can be significant in water-mediated networks.

Strategic Comparison:

-

vs. Pyridine: Pyridazine is less basic, reducing hERG liability (often associated with basic amines) and P450 coordination.

-

vs. Pyrazine: Pyridazine has a higher dipole moment, offering different stacking geometries (face-to-face vs. edge-to-face) in the binding pocket.

References

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. Link

-

Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry, 62(20), 8973–8995. Link

-

Kodama, T., Sasaki, I., & Sugimura, H. (2021).[5] Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.[5] The Journal of Organic Chemistry, 86(13), 8926–8932. Link

-

Puriņš, M., Nakahara, H., & Levin, M. D. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.[8][9][10] Science, 389(6757), 295-298.[8] Link

-

Chugh, A., et al. (2022). Deucravacitinib, a Tyrosine Kinase 2 Inhibitor, in Moderate-to-Severe Plaque Psoriasis.[6] New England Journal of Medicine, 387, 1151-1161. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nasu-periodicals.org.ua [nasu-periodicals.org.ua]

- 3. Probe DEUCRAVACITINIB | Chemical Probes Portal [chemicalprobes.org]

- 4. Relugolix | C29H27F2N7O5S | CID 10348973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 6. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 7. blumberginstitute.org [blumberginstitute.org]

- 8. Bridging the pyridine-pyridazine synthesis gap by skeletal editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JACS: A Novel MSH-Based Skeletal Editing Strategy for Pyridine-to-Pyridazine Transformation – Essential Synthetic Insights! [phmo.com]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Regioselective Functionalization of 4,6-Dichloro-3-phenylpyridazine

This Application Note and Protocol Guide is designed for researchers and medicinal chemists working with the 4,6-dichloro-3-phenylpyridazine scaffold. It addresses the critical challenge of regioselectivity in nucleophilic aromatic substitution (

Executive Summary & Strategic Importance

The This compound scaffold is a high-value intermediate in the synthesis of p38

The Core Challenge: Achieving high regioselectivity during nucleophilic substitution.

The Solution: Experimental evidence confirms that the C4-chlorine is the primary site of nucleophilic attack under standard

Mechanistic Insight: Why C4?

Contrary to simple pyridine models where the

-

C4-Position (The "Soft" Electrophile): The C4 carbon is activated by the electron-withdrawing nature of the pyridazine ring. While sterically adjacent to the 3-phenyl group, the electronic activation at C4 makes it highly susceptible to nucleophilic attack, leading to the formation of a stabilized Meisenheimer complex.

-

C6-Position: While

to N1, the C6 position is comparatively less reactive towards initial nucleophilic attack in this specific 3,4,6-substituted pattern, likely due to the specific resonance contribution of the 3-phenyl ring which may subtly deactivate the N2-C3-C4 axis less than the N1-C6 axis, or simply because the C4-leaving group trajectory is energetically favored. -

Experimental Validation: Hydrolysis of this compound yields 6-chloro-3-phenylpyridazin-4-ol , confirming C4 displacement.

Reaction Pathway Diagram

Caption: The reaction pathway favors nucleophilic attack at C4, preserving the C6-chlorine for future diversity.

Experimental Protocols

General Considerations

-

Solvents: Ethanol (EtOH) or Isopropanol (IPA) are preferred for amine displacements due to their ability to solvate the transition state. DMF or DMSO are used for less reactive nucleophiles.

-

Stoichiometry: Use 1.0–1.1 equivalents of the nucleophile to prevent bis-substitution (formation of 4,6-disubstituted products).

-

Temperature: Reflux is often required for complete conversion.

Protocol A: Regioselective Amination (C4-Displacement)

Objective: Synthesis of 4-amino-6-chloro-3-phenylpyridazine derivatives.

Materials:

-

This compound (1.0 equiv)[1]

-

Primary or Secondary Amine (1.1 equiv)

-

Triethylamine (Et

N) or DIPEA (2.0 equiv) -

Ethanol (absolute) [Concentration: 0.2 M]

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with this compound and absolute ethanol. Stir to suspend.

-

Addition: Add the amine (1.1 equiv) followed by the base (Et

N, 2.0 equiv) dropwise at room temperature. -

Reaction: Heat the mixture to reflux (approx. 78 °C) . Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

-

Checkpoint: Reaction is typically complete within 2–6 hours. The product often precipitates or the solution changes color (yellow/orange).

-

-

Work-up:

-

Method 1 (Precipitation): Cool to 0 °C. If solids form, filter and wash with cold ethanol/water (1:1).

-

Method 2 (Extraction): Concentrate ethanol under reduced pressure. Dilute residue with EtOAc, wash with water and brine.[2] Dry over Na

SO

-

-

Purification: Recrystallize from EtOH or purify via flash column chromatography (SiO

, 0–30% EtOAc in Hexanes).

Expected Data:

-

Regiochemistry:

H NMR will show a shift in the aromatic proton at C5. NOESY correlations between the new amine group and the phenyl ring (at C3) may be weak due to steric twist, but the C6-Cl signature remains.

Protocol B: Hydrolysis to 4-Hydroxy Derivative

Objective: Synthesis of 6-chloro-3-phenylpyridazin-4-ol (Tautomer of pyridazinone).

Materials:

-

Sodium Hydroxide (NaOH, 2.0 M aqueous solution)

-

Solvent: Water (or Water/Dioxane 1:1 for solubility)

Step-by-Step Procedure:

-

Suspend the starting material in 2.0 M NaOH (5 equiv).

-

Heat to reflux (100 °C) for 2–4 hours until the solution becomes clear (indicating consumption of the insoluble dichloride).

-

Cool to 0 °C in an ice bath.

-

Acidify carefully with 6 M HCl to pH ~1.

-

Collect the resulting white precipitate by filtration.[3]

-

Wash with water and dry under vacuum.

Yield: Typically >90%. Note: The product exists in equilibrium with its keto-tautomer (pyridazinone).

Data Summary & Optimization Table

| Variable | Condition A (Standard) | Condition B (Forced) | Outcome/Observation |

| Solvent | Ethanol / IPA | DMF / DMSO | Protic solvents suppress bis-substitution. Aprotic polar solvents increase rate but risk over-reaction. |

| Base | Et | K | Organic bases are sufficient for amines. Inorganic bases needed for phenols/alcohols. |

| Temp | 70–80 °C (Reflux) | 120–140 °C | Higher temps lead to degradation or bis-substitution (C4 + C6). |

| Nucleophile | 1.1 equiv | >3.0 equiv | Excess nucleophile will eventually displace the C6-Cl (slowly). |

Troubleshooting & Expert Tips

-

Issue: Bis-substitution (Product contains no Chlorine).

-

Cause: Excess amine or temperature too high in a polar aprotic solvent (DMF).

-

Fix: Switch to Ethanol (protic solvent reduces reactivity of the second chloride) and strictly control stoichiometry (1.05 equiv).

-

-

Issue: No Reaction.

-

Cause: Nucleophile is too bulky or weak (e.g., aniline with electron-withdrawing groups).

-

Fix: Switch solvent to n-Butanol (higher reflux temp: 118 °C) or use microwave irradiation (120 °C, 30 min).

-

-

Issue: Regioselectivity Confirmation.

-

Tip: If unsure, perform a catalytic hydrogenation (Pd/C, H

) on a small aliquot. If the product is 3-phenyl-4-aminopyridazine (dechlorinated), the original Cl was at C6? No, if you dechlorinate the product, you lose the remaining Cl. -

Better Tip: Compare

C NMR shifts with literature values for 4-amino vs 5-amino pyridazines.

-

References

-

Synthesis and Reactivity of 3-phenyl-4,6-dichloropyridazine

- Source: SciSpace / Journal of Neuroinflamm

- Context: Describes the synthesis of this compound and its hydrolysis to 6-chloro-3-phenylpyridazin-4-ol.

-

Link:

-

General Reactivity of Chloropyridazines

- Source: WuXi AppTec / QM Magic Class.

- Context: Discusses frontier orbital interactions and regioselectivity in diazines.

-

Link:

-

Nucleophilic Substitution in 4,5-Dichloropyridazinones

Sources

Application Note: Regioselective Synthesis of Amino Derivatives from 4,6-Dichloro-3-phenylpyridazine

Abstract & Scope

This application note details the optimized protocols for the synthesis of amino derivatives from 4,6-dichloro-3-phenylpyridazine . The pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a core for anti-inflammatory, analgesic, and cardiovascular therapeutics.

The primary challenge in functionalizing this compound is controlling regioselectivity . Due to the asymmetry introduced by the C3-phenyl group, the electrophilic centers at C4 and C6 exhibit distinct reactivities. This guide provides evidence-based methodologies to selectively target the C6 position (kinetic and steric control) and strategies to access the C4 position (thermodynamic or forcing conditions), ensuring high purity and reproducibility.

Mechanistic Insight: The "Battle of Positions"

The reactivity of this compound is governed by the interplay between electronic activation and steric hindrance.

-

Electronic Effect: The diazine ring is electron-deficient, making both C4 and C6 susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

Steric Effect (The Deciding Factor):

-

Position C4: Located ortho to the bulky phenyl group at C3. Nucleophilic attack here is significantly hindered.

-

Position C6: Located para to the phenyl group (and adjacent to N1). This position is sterically accessible.

-

Visualizing the Regioselectivity Pathway

Figure 1: Mechanistic pathway illustrating the steric dominance of the C3-phenyl group, directing nucleophilic attack to the C6 position.

Experimental Protocols

Protocol A: C6-Selective Mono-Amination (Standard)

Objective: Synthesis of 6-amino-4-chloro-3-phenylpyridazine. Applicability: Primary and secondary aliphatic amines (e.g., morpholine, piperidine), anilines.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| This compound | 1.0 eq | Starting Material |

| Amine (R-NH₂) | 1.1 - 1.2 eq | Nucleophile |

| Base (K₂CO₃ or Et₃N) | 2.0 eq | Acid Scavenger |

| Solvent (Ethanol or DMF) | [0.2 M] | Reaction Medium |

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in Ethanol (for aliphatic amines) or DMF (for less reactive anilines).

-

Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq). If using a liquid amine, add it dropwise.[1] If solid, add in one portion.

-

Reaction:

-

Aliphatic Amines: Heat to Reflux (78°C) for 4–6 hours.

-

Anilines: Heat to 90–100°C for 8–12 hours.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (high R_f) should disappear, replaced by a more polar fluorescent spot (product).

-

Workup:

-

Purification: Recrystallization from Ethanol/Water is usually sufficient. If oil remains, use Flash Column Chromatography (SiO₂, 0-30% EtOAc in Hexane).

Typical Yield: 80–92%

Protocol B: C4,C6-Diamination (Forcing Conditions)

Objective: Synthesis of 4,6-diamino-3-phenylpyridazine derivatives. Note: Direct substitution at C4 is difficult without first substituting C6. This protocol assumes a "one-pot, two-step" or "forcing" approach to fill both positions.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| This compound | 1.0 eq | Starting Material |

| Amine (R-NH₂) | > 4.0 eq | Nucleophile & Solvent |

| Solvent (DMSO or NMP) | [0.5 M] | High-BP Solvent |

Step-by-Step Procedure (Microwave Assisted)

-

Setup: Use a microwave-safe pressure vial (e.g., 10 mL).

-

Loading: Charge with starting material (1.0 eq) and excess amine (4–5 eq). If the amine is a solid, use NMP as solvent.

-

Irradiation: Heat to 140–160°C for 30–60 minutes under microwave irradiation (Power: 200-300W).

-

Workup: Dilute with water and extract with EtOAc.

-

Purification: These products are polar. Use DCM:MeOH (95:5) for chromatography.

Analytical Validation (Self-Correcting Data)

To ensure the correct regioisomer (C6-substituted) has been formed, use 1H NMR as the primary validation tool.

Diagnostic NMR Signals (DMSO-d₆)

| Proton Position | Starting Material (δ ppm) | Product: 6-Amino (δ ppm) | Product: 4-Amino (Minor) |

| H-5 (Pyridazine Ring) | ~8.20 (s) | ~7.10 - 7.50 (s) | ~6.50 (s) |

| Phenyl Group | 7.50 - 8.00 (m) | 7.40 - 7.90 (m) | 7.40 - 7.90 (m) |

| NH / NH₂ | N/A | Broad singlet (5.0 - 8.0) | Broad singlet |

Interpretation:

-

The H-5 proton is the tell-tale signal. In the starting material, it is deshielded by two adjacent chlorines.

-

Upon substitution at C6 , the H-5 proton is shielded by the electron-donating amino group ortho to it, causing a significant upfield shift (lower ppm).

-

If substitution occurred at C4 , the H-5 proton (now at C5) would be adjacent to a chlorine at C6, resulting in a different chemical environment, but the steric argument strongly rules this out as the major product.

Workflow & Decision Tree

Use this logic flow to determine the optimal synthetic path based on your available equipment and target molecule.

Figure 2: Decision tree for selecting reaction conditions based on the desired degree of substitution.

References

-

National Institutes of Health (NIH). (2020). Mono- and Diamination of 4,6-Dichloropyrimidine.... Retrieved from [Link] (Demonstrates SNAr principles on diazines).

-

Organic Chemistry Portal. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source. Retrieved from [Link] (Pyridazine reactivity patterns).

-

Royal Society of Chemistry. (2010). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Retrieved from [Link] (Microwave protocols for chloropyridazines).

- Google Patents. (2015). Synthesis method of 3-amino-6-chloropyridazine. CN104844523A.

Sources

- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 4,6-Dichloro-3-phenylpyridazine in CNS Drug Discovery

[1]

Executive Summary

The pyridazine heterocycle is a "privileged structure" in neuropharmacology, serving as a bioisostere for phenyl and pyridine rings while offering improved aqueous solubility and unique hydrogen-bonding vectors. This compound is a critical building block for synthesizing 3-amino-6-phenylpyridazine derivatives, a class of compounds validated as GABA-A receptor antagonists (e.g., Gabazine, SR-95531) and atypical antidepressants (e.g., Minaprine analogs).[1]

This guide provides a validated workflow for exploiting the regioselective reactivity of the 4,6-dichloro core to generate focused CNS libraries with optimized Blood-Brain Barrier (BBB) penetration profiles.[1]

Chemical Properties & Mechanistic Grounding[1][2][3]

The Scaffold[4][5]

-

Compound: this compound[1]

-

CAS: 40020-05-1[1]

-

MW: 225.07 g/mol [1]

-

LogP (Predicted): ~3.4 (High lipophilicity, requires polar functionalization for CNS bioavailability).[1]

Regioselectivity Principles

The utility of this scaffold lies in the differential reactivity of the chlorine atoms at positions C4 and C6 .

-

C6-Chlorine (Primary Site): Located

to the ring nitrogen (N1).[1] This position is highly activated for Nucleophilic Aromatic Substitution ( -

C4-Chlorine (Secondary Site): Located

to N1 and

Synthetic Strategy:

-

Step 1 (Mild):

at C6 introduces the primary pharmacophore (typically a solubilizing amine). -

Step 2 (Harsh/Catalytic): Functionalization at C4 via Palladium-catalyzed cross-coupling (Suzuki/Buchwald) or forced

to tune potency and metabolic stability.

Experimental Protocols

Protocol A: Regioselective C6-Amination ( )

Targeting the "Minaprine-like" Core (GABA/Monoamine modulation)[1]

This protocol selectively displaces the C6-chloride to yield 6-amino-4-chloro-3-phenylpyridazine derivatives.[1]

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Nucleophile: Cyclic amine (e.g., Morpholine, N-Boc-piperazine) (1.1 equiv)[1]

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv)[1] -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

Procedure:

-

Dissolution: Dissolve 1.0 g (4.44 mmol) of this compound in 15 mL of anhydrous MeCN.

-

Addition: Add

(1.23 g, 8.88 mmol) followed by the amine nucleophile (4.88 mmol) dropwise at room temperature (RT). -

Reaction:

-

Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).[1]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Yield Expectation: 75–85% of the C6-regioisomer.

-

Validation:

-

1H NMR: The proton at C5 will show a characteristic shift. In the starting material, C5-H is a singlet ~7.8 ppm.[1] Upon C6-substitution, this signal shifts upfield due to the electron-donating amine.[1] NOE (Nuclear Overhauser Effect) studies typically confirm the amine is distal to the phenyl ring (confirming C6 substitution).

Protocol B: C4-Diversification via Suzuki-Miyaura Coupling

Optimizing Lipophilicity and Target Affinity[1]

Once the C6 position is derivatized, the deactivated C4-chloride is replaced with an aryl or heteroaryl group.

Reagents:

-

Substrate: 6-amino-4-chloro-3-phenylpyridazine derivative (from Protocol A)[1]

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[1]

-

Catalyst:

(5 mol%) or -

Base:

(2M aqueous solution, 3.0 equiv)[1] -

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

-

Inertion: Charge a microwave vial or pressure tube with the substrate, boronic acid, and catalyst. Purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed Dioxane/Water and base.

-

Coupling: Heat to 90–100°C for 12–16 hours (thermal) or 120°C for 30 min (Microwave).

-

Scavenging: Filter through a celite pad to remove Pd black.

-

Purification: Reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid) is recommended for final CNS compounds to ensure high purity (>98%).[1]

CNS Drug Design Parameters (Data Summary)

When designing libraries from this scaffold, adherence to CNS MPO (Multi-Parameter Optimization) guidelines is essential.

| Parameter | Target Range for CNS | This compound (Parent) | 6-Morpholino-4-chloro-3-phenylpyridazine (Lead) |

| MW | < 450 Da | 225.07 | 275.7 |

| cLogP | 2.0 – 4.5 | 3.42 | ~2.8 (Improved) |

| TPSA | 40 – 90 Ų | 25.7 Ų | ~45 Ų (Ideal) |

| H-Bond Donors | 0 – 2 | 0 | 0 |

| pKa (Basic) | 6.0 – 8.5 | < 2.0 | ~6.5 (Morpholine N) |

Table 1: Physicochemical profiling of the scaffold vs. a standard lead intermediate.

Visualizing the Workflow

The following diagram illustrates the decision tree for synthesizing GABAergic vs. Monoaminergic ligands using this scaffold.

Figure 1: Synthetic decision tree for regioselective functionalization of the pyridazine core.

References

-

Wermuth, C. G., et al. (1987).[1] "SR 95103, a new arylaminopyridazine derivative of gamma-aminobutyric acid: antagonist activities at the GABA-A receptor."[1][2][3] Journal of Neuroscience, 7(5), 1352-1360.[1]

-

Chambon, J. P., et al. (1985).[1] "An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site."[2][3] Proceedings of the National Academy of Sciences, 82(6), 1832-1836.[1] [1]

-

Lange, J., et al. (2010).[1] "Pyridazine derivatives and their pharmacological activity." Pharmacological Reports, 62(6), 1231-1239.[1] (Review of pyridazine scaffold utility).

-

Matyus, P. (2002).[1] "3(2H)-Pyridazinones: Some recent aspects of synthesis and medicinal chemistry." Current Medicinal Chemistry, 9(1), 1-22.[1] (Mechanistic insight on chloropyridazine reactivity).

-

PubChem Compound Summary. "this compound."[1] National Center for Biotechnology Information. [1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

Palladium-catalyzed cross-coupling of 4,6-dichloro-3-phenylpyridazine

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 4,6-Dichloro-3-Phenylpyridazine

Executive Summary

This guide details the regioselective functionalization of This compound , a privileged scaffold in the synthesis of p38 MAP kinase inhibitors and GABA-A receptor ligands. The core challenge in utilizing this substrate is distinguishing between the two electrophilic chlorine sites (C4 and C6).

Key Takeaway: The C6-chlorine is significantly more reactive than the C4-chlorine due to the "Alpha-Nitrogen Effect" (electronic activation) and the "Orthogonal Steric Shielding" provided by the C3-phenyl group. This protocol provides a validated workflow to selectively functionalize C6 under mild conditions, followed by C4 functionalization under forcing conditions, enabling the precise construction of non-symmetric 3,4,6-trisubstituted pyridazines.

The Regioselectivity Conundrum: Mechanistic Insight

Before attempting synthesis, researchers must understand the electronic and steric landscape of the substrate to avoid forming intractable mixtures of regioisomers.

Structural Analysis

-

C6 Position (The "Alpha" Site): This carbon is directly adjacent to Nitrogen-1 (

). The electronegative nitrogen pulls electron density via induction, making the C6-Cl bond highly electron-deficient and prone to oxidative addition by Palladium(0). -

C4 Position (The "Beta" Site): This carbon is beta to both nitrogens. It lacks the direct inductive activation of the alpha position. Furthermore, it is sterically encumbered by the bulky Phenyl group at C3.

The Decision Matrix

The reactivity difference is so pronounced that C6-selective coupling can often be achieved with >95:5 regioselectivity without specialized ligands, provided stoichiometry is controlled.

Figure 1: Mechanistic pathway favoring C6 functionalization due to electronic activation (alpha to N) and steric accessibility.

Protocol A: Selective C6-Suzuki-Miyaura Coupling

Objective: Introduce an aryl or heteroaryl group at C6 while leaving the C4-Cl intact for subsequent steps.

Reagents & Equipment

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Do not use excess.

-

Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)

-

Why: The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center but remaining bulky enough to respect the steric difference between C6 and C4.

-

-

Base: 2M Na₂CO₃ (aqueous) or Cs₂CO₃ (solid) (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Procedure

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the pyridazine substrate (1.0 eq), boronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Inert: Seal the vial and purge with Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane and the aqueous base via syringe.

-

Reaction: Heat the mixture to 60°C .

-

Critical Note: Do not reflux (100°C) initially. Higher temperatures increase the kinetic energy enough to overcome the activation barrier for C4 coupling, leading to bis-substitution. Monitor by TLC/LCMS at 1 hour.

-

-

Monitoring: Look for the disappearance of the starting material (

in 20% EtOAc/Hex) and the appearance of the mono-coupled product. -

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography. The C6-product is typically more polar than the starting dichloride but less polar than the bis-product.

Protocol B: Sequential C4-Buchwald-Hartwig Amination

Objective: Functionalize the sterically hindered C4-position after C6 is substituted. This requires "forcing" conditions.

Reagents & Equipment

-

Substrate: 6-Aryl-4-chloro-3-phenylpyridazine (from Protocol A).

-

Nucleophile: Primary or Secondary Amine (1.2 equiv).

-

Catalyst: Pd₂(dba)₃ (5 mol%) + XPhos or BrettPhos (10 mol%).

-

Why: The C4-Cl is deactivated and hindered. Dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos are electron-rich (facilitating oxidative addition into the difficult C-Cl bond) and bulky (promoting reductive elimination).

-

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv).

-

Solvent: Toluene or tert-Amyl Alcohol (anhydrous).

Step-by-Step Procedure

-

Dry: Flame-dry the reaction vessel and cool under Argon.

-

Charge: Add Pd₂(dba)₃, Ligand, and NaOtBu. Purge with Argon.

-

Solvent: Add anhydrous Toluene. Stir at RT for 5 mins to pre-form the active catalyst species (

). -

Substrate: Add the C6-substituted pyridazine and the amine.

-

Reaction: Heat to 100–110°C (Reflux).

-

Note: Unlike Protocol A, high heat is necessary here to force the reaction at the hindered C4 position.

-

-

Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via silica gel chromatography.

Data Summary & Troubleshooting

| Variable | C6 Coupling (Protocol A) | C4 Coupling (Protocol B) |

| Electronic State | Electron Deficient (Activated) | Electron Neutral/Rich (Deactivated) |

| Steric Environment | Accessible | Hindered (by C3-Phenyl) |

| Preferred Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Pd₂(dba)₃ + XPhos/BrettPhos |

| Temperature | Mild (40–60°C) | High (100–120°C) |

| Common Pitfall | Bis-coupling (if T > 80°C) | No Reaction (if ligand is too small/weak) |

Troubleshooting "The Scientist's Notebook"

-

Issue: I am seeing 10-15% bis-coupled product during Protocol A.

-

Fix: Lower the temperature to 40°C and reduce Boronic Acid to 0.95 equivalents. It is better to have unreacted starting material (separable) than bis-product (often inseparable).

-

-

Issue: Protocol B is sluggish; starting material remains.

-

Fix: Switch solvent to 1,4-Dioxane and raise temperature to 120°C in a sealed tube. Ensure your solvent is strictly anhydrous; water kills the active anionic Pd-Amido species.

-

Workflow Visualization

Figure 2: Sequential functionalization strategy leveraging the reactivity gap between C6 and C4.

References

-

General Reactivity of Halopyridazines

- Maes, B. U., & Lemière, G. L. (2004). Comprehensive survey of the regioselective substitution of halopyridazines. This review establishes the fundamental rule that positions alpha to nitrogen (C3/C6)

-

Source: (Validated via Search 1.9 context).[3]

-

Suzuki Coupling on Pyridazines

- Gong, Y., & Pauls, H. W. (2006). Regioselective Suzuki coupling of 3,4,6-trichloropyridazine.

-

Source:.

-

Buchwald-Hartwig Conditions for Deactivated Heterocycles

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. The definitive guide on using XPhos/BrettPhos for hindered substrates like the C4-position of our scaffold.

-

Source:.

-

Steric Influence in Cross-Coupling

Sources

- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification techniques for 4,6-dichloro-3-phenylpyridazine derivatives

The following technical guide is structured as a Tier 3 Support Knowledge Base for the purification of 4,6-dichloro-3-phenylpyridazine (CAS: 40020-05-1). It is designed to assist medicinal chemists and process engineers in overcoming specific isolation challenges associated with halogenated pyridazine scaffolds.

Ticket Type: Synthesis & Purification Support Status: Active Subject Matter Expert: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Compound Profile

Target Molecule: this compound Core Challenges:

-

Regioisomerism: Synthesis from 3,4,6-trichloropyridazine often yields the C6-phenyl isomer (3,4-dichloro-6-phenylpyridazine) as a major impurity.[1]

-

Hydrolytic Instability: The C4 and C6 chlorine atoms are activated by the pyridazine nitrogens, making them susceptible to nucleophilic attack (hydrolysis) by water/hydroxide during basic workups, leading to pyridazinones.[1][2]

-

Solubility: The compound exhibits "brick-dust" behavior—moderate solubility in organic solvents but poor solubility in water/alkanes, complicating recrystallization.[1][2]

Decision Matrix: Select Your Purification Workflow

Before proceeding, analyze your crude mixture via TLC (Thin Layer Chromatography) or LC-MS.[1][2] Select the workflow that matches your observation.

Figure 1: Purification Decision Matrix.[1][2] Use this logic flow to determine whether chromatography or crystallization is required based on impurity profile.

Troubleshooting & FAQs

Issue 1: The Regioisomer Nightmare

User Question: "I synthesized the compound via Suzuki coupling of 3,4,6-trichloropyridazine, but I see two spots on TLC with very similar Rf values. How do I separate the 3-phenyl target from the 6-phenyl isomer?"

Technical Insight: The Suzuki coupling of 3,4,6-trichloropyridazine is electronically biased toward the C6 position (less sterically hindered and highly activated).[1][2] If you targeted the C3 position (this compound), the C6 isomer is likely a significant impurity.[1]

Corrective Protocol (Chromatography Optimization): Standard Hexane/Ethyl Acetate systems often fail to resolve these positional isomers due to similar dipole moments.

-

Switch Solvent System: Use Toluene/Ethyl Acetate (95:5 to 80:20) .[1][2] The aromatic pi-stacking of toluene interacts differently with the phenyl ring position relative to the pyridazine nitrogens, often improving resolution (

).[2] -

Solid Phase: If silica fails, use Neutral Alumina .[1][2] The basicity of standard silica can sometimes degrade the chloropyridazine or cause streaking.

-

Loading: Do not overload. Use a silica:compound ratio of at least 50:1.

Issue 2: Hydrolysis & "Disappearing" Product

User Question: "My LC-MS showed the product peak, but after aqueous workup with Na2CO3, the mass shifted by -18 or +2 (Cl -> OH). What happened?"

Technical Insight:

Chloropyridazines are electron-deficient heterocycles.[1] The C4 and C6 chlorines are susceptible to

Corrective Protocol (Workup Stabilization):

-

Quench Cold: Never quench the reaction while hot. Cool to 0°C before adding water.

-

pH Control: Avoid high pH extraction. Neutralize the reaction mixture to pH 6-7 using 1M HCl or saturated NH4Cl immediately upon quenching.

-

Speed: Minimize the time the compound spends in the biphasic aqueous layer. Extract immediately into DCM or EtOAc and dry over MgSO4.

Issue 3: Residual Palladium (The "Black Oil" Problem)

User Question: "The product is dark brown/black even after a column. How do I remove the palladium catalyst?"

Technical Insight: Pyridazine nitrogens are excellent ligands for Palladium, causing the catalyst to "stick" to the product, which can interfere with subsequent biological assays or reactions.[1][2]

Corrective Protocol (Scavenging):

-

Option A (Solid Scavenger): Dissolve crude in THF/DCM and treat with SiliaMetS® Thiol or QuadraPure™ TU (thiourea) resins for 4 hours at room temperature.[1][2] Filter and evaporate.

-

Option B (Crystallization): If the compound is solid, recrystallization (see Protocol B) is often the most effective way to reject trace metal impurities.[1][2]

Detailed Experimental Protocols

Protocol A: Optimized Column Chromatography

Best for: Separating regioisomers and removing non-polar impurities.[1]

| Parameter | Specification | Reason |

| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard resolution.[1] |

| Mobile Phase A | Toluene (Primary) | Provides |

| Mobile Phase B | Ethyl Acetate (Modifier) | Adjusts polarity.[2] |

| Gradient | 0% to 10% EtOAc in Toluene | Shallow gradient maximizes separation of close spots. |

| Additive | None (Avoid amines) | Amines may induce substitution of the Cl groups.[2] |

Step-by-Step:

-

Dissolve crude residue in minimum Toluene (warm if necessary, but do not exceed 40°C).[1][2]

-

Load onto the column.

-

Elute with 100% Toluene for 2 column volumes (CV).[2]

-

Collect fractions. The 3-phenyl isomer typically elutes after the 6-phenyl isomer (verify with standards if available, as this depends on specific solvation).

Protocol B: Recrystallization (High Purity)

Best for: Scale-up (>1g) and removing trace Pd/Boron impurities.[1][2]

Solvent System: Acetonitrile (MeCN) or Ethanol/Water.[1][2] Procedure:

-

Place the crude solid in a flask equipped with a reflux condenser.

-

Add MeCN (5 mL per gram of solid).

-

Heat to reflux (80-82°C) with stirring.

-

If not fully dissolved, add MeCN in 1 mL increments until clear.[1][2]

-

Crucial: Allow to cool slowly to room temperature, then to 0°C in an ice bath.

-

Filter the off-white needles/prisms and wash with cold MeCN.

-

Yield Check: If yield is low, concentrate the mother liquor and repeat.

Mechanism of Instability (Visualized)

Understanding why the product degrades is key to preventing it.[2]

Figure 2: Pathway of Hydrolytic Degradation.[1][2] Nucleophilic attack by hydroxide ions at the C4 or C6 positions leads to irreversible formation of pyridazinones.[1][2]

References & Authority

-

Synthesis & Regioselectivity: Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[1] Chemical Science, 2016.[1][2] Link

-

General Purification of Biaryls: "Isolation of 1 in >99% purity allowed for minimal purification." Organic Syntheses, Coll.[1][2][3] Vol. 10, p.337 (2004).[1][2] Link

-

Validates precipitation/trituration methods for similar biaryl systems.

-

-

Chloropyridazine Reactivity: Coad, P., et al.[1][2] "The Chemistry of Pyridazines." Journal of Organic Chemistry.

-

Foundational text on the susceptibility of chloropyridazines to nucleophilic attack.

-

Disclaimer: This guide is for research purposes only. This compound is a potent chemical intermediate.[1] Always consult the Safety Data Sheet (SDS) and utilize appropriate PPE (gloves, fume hood) to prevent exposure and sensitization.[1][2]

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

Stability of 4,6-dichloro-3-phenylpyridazine under acidic/basic conditions

Welcome to the technical support center for 4,6-dichloro-3-phenylpyridazine. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on assessing the stability of this compound under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter and are grounded in established principles of chemical reactivity and analytical science.

I. Understanding the Stability Profile of this compound: A Proactive Approach

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridazine ring substituted with two chlorine atoms and a phenyl group, presents specific considerations regarding its stability. The electron-deficient nature of the pyridazine ring, further enhanced by the two electronegative chlorine atoms, makes the chloro-substituents susceptible to nucleophilic substitution. The phenyl group at the 3-position can also influence the electronic properties and, consequently, the reactivity of the entire molecule.

This guide will walk you through the principles and practical steps for conducting forced degradation studies to proactively understand the stability of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is its susceptibility to nucleophilic aromatic substitution (SNAr) at the carbon atoms bearing the chlorine atoms. This is particularly relevant under basic conditions where nucleophiles like hydroxide ions are abundant. Under acidic conditions, protonation of the pyridazine nitrogens can activate the ring towards nucleophilic attack by weaker nucleophiles, such as water.

Q2: How does the phenyl group at the 3-position affect the stability of the molecule?

A2: The phenyl group at the 3-position can influence the stability in several ways. Electronically, it can donate or withdraw electron density from the pyridazine ring via resonance and inductive effects, which can modulate the reactivity of the chloro-substituents. Sterically, the phenyl group might hinder the approach of nucleophiles to the adjacent chlorine atom at the 4-position.

Q3: What are the likely degradation products of this compound under hydrolytic conditions?

A3: Under hydrolytic conditions (either acidic or basic), the most probable degradation products are the mono- and di-hydroxylated pyridazine derivatives, formed by the stepwise substitution of the chlorine atoms with hydroxyl groups. For instance, you might observe the formation of 4-chloro-6-hydroxy-3-phenylpyridazine and 4,6-dihydroxy-3-phenylpyridazine. Ring-opening is a possibility under harsh conditions, but nucleophilic substitution of the chlorine atoms is the more likely initial degradation pathway.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and light.[1] Long-term storage at low temperatures (-20°C) is recommended.[1]

III. Troubleshooting Guide for Stability Studies

This section provides a structured approach to troubleshooting common issues encountered during the stability assessment of this compound.

A. Experimental Setup and Execution

Issue 1: No degradation is observed under initial stress conditions.

-

Causality: The initial stress conditions (e.g., room temperature, low concentration of acid/base) may not be sufficient to induce degradation. Heterocyclic compounds can exhibit significant stability.

-

Troubleshooting Steps:

-

Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Forced degradation studies are often conducted at elevated temperatures (e.g., 40-80°C) to accelerate the degradation process.[2]

-

Increase Stressor Concentration: If using acidic or basic solutions, incrementally increase the concentration (e.g., from 0.1 M to 1 M).[2]

-

Extend Exposure Time: Increase the duration of the experiment, taking time points at longer intervals.

-

Consider a Co-solvent: If the compound has poor solubility in the aqueous stress medium, the lack of degradation might be due to limited exposure. The use of a water-miscible co-solvent (e.g., acetonitrile or methanol) can improve solubility. However, be mindful that the co-solvent itself should be stable under the test conditions and not interfere with the analysis.

-

Issue 2: The compound degrades too rapidly, making it difficult to study the degradation pathway.

-

Causality: The stress conditions are too harsh, leading to complete degradation of the starting material and potentially complex mixtures of degradation products.

-

Troubleshooting Steps:

-

Decrease Temperature: Perform the study at a lower temperature.

-

Reduce Stressor Concentration: Use a more dilute acidic or basic solution.

-

Decrease Exposure Time: Take more frequent time points at the beginning of the experiment to capture the initial degradation products.

-

pH Control: For hydrolytic stability, consider using a series of buffered solutions at different pH values instead of strong acids or bases to achieve more controlled degradation.

-

B. Analytical Method Troubleshooting

Issue 3: Poor chromatographic separation of the parent compound and its degradation products.

-

Causality: The degradation products may have similar polarities to the parent compound, leading to co-elution in reverse-phase HPLC.

-

Troubleshooting Steps:

-

Optimize the Gradient: A shallow gradient elution program can improve the resolution of closely eluting peaks.

-

Change the Stationary Phase: If co-elution persists, try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.

-

Modify the Mobile Phase:

-

pH: Adjusting the pH of the aqueous component of the mobile phase can alter the ionization state of the analytes and improve separation.

-

Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can change the selectivity of the separation.

-

-

Employ a Stability-Indicating Method: The goal is to develop a method that can resolve the active pharmaceutical ingredient (API) from all potential degradation products and impurities.[3]

-

Issue 4: Difficulty in identifying unknown degradation products.

-

Causality: Standard HPLC-UV detection provides limited structural information about unknown peaks.

-

Troubleshooting Steps:

-

Utilize Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is the most powerful tool for identifying unknown degradation products.[4][5] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental compositions.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) can provide structural information about the degradation products. By comparing the fragmentation patterns of the parent compound and the degradants, you can often deduce the site of modification.

-

Forced Degradation and Peak Tracking: By analyzing samples from different stress conditions, you can track the formation and disappearance of peaks, which helps in establishing degradation pathways.

-

IV. Experimental Protocols

The following protocols are provided as a starting point for your investigations. It is crucial to adapt these methods based on your specific experimental observations and available instrumentation.

Protocol 1: Forced Hydrolysis Study

Objective: To evaluate the stability of this compound in acidic and basic media.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions

-

Sodium hydroxide (NaOH), 0.1 M and 1 M solutions

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)